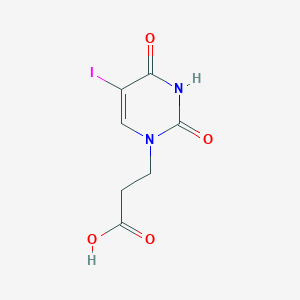
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid, also known as IDPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. IDPP is a pyrimidine derivative that is synthesized using a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and signaling pathways. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which may contribute to its anti-cancer effects. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has unique biochemical and physiological effects that make it a promising compound for research. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have low toxicity and high stability, which makes it suitable for lab experiments. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have a long half-life in vivo, which makes it suitable for animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has several advantages for lab experiments, including its low toxicity, high stability, and good solubility. However, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid also has some limitations, including its high cost and limited availability. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is a relatively new compound, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
For 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid research include investigating its potential as a therapeutic agent, exploring its mechanism of action, and optimizing its synthesis method.
Synthesemethoden
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is synthesized using a specific method that involves the reaction of 5-iodo-2,4-dioxo-3,4-dihydropyrimidine with acrylonitrile in the presence of a base catalyst. The reaction produces 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid as a white powder that is soluble in water and organic solvents. The purity of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRMLZJDIQAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

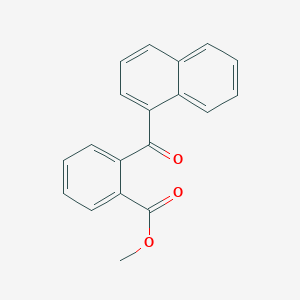
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
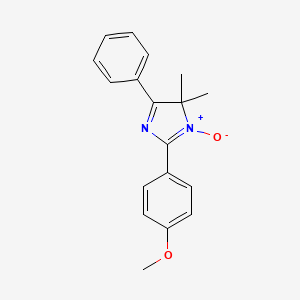
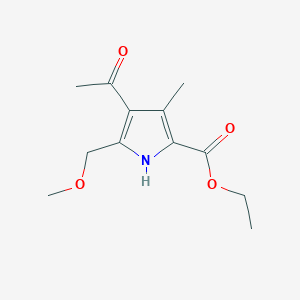
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
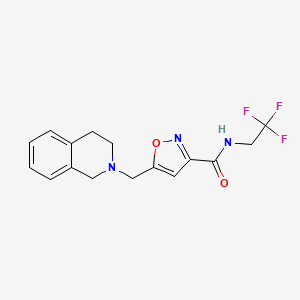
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)